![molecular formula C5H5BrN2S B1371745 4-Bromo-2-(methylthio)pyrimidine CAS No. 959236-97-6](/img/structure/B1371745.png)
4-Bromo-2-(methylthio)pyrimidine
Overview
Description
4-Bromo-2-(methylthio)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromine atom at the 4-position and a methylthio group at the 2-position
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2-(methylthio)pyrimidine are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
This compound interacts with its targets (kinases) by inhibiting their function . This inhibition is achieved through the compound’s interaction with the active residues of the kinases . The compound’s mode of action involves the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The affected pathways include the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory properties .
Pharmacokinetics
The compound is known to be a solid at room temperature , which could influence its bioavailability.
Result of Action
The molecular results revealed that this compound has promising neuroprotective and anti-inflammatory properties . It exhibits significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -20°C , suggesting that temperature can affect its stability. Additionally, the compound is corrosive , indicating that it should be handled with care to prevent damage to skin or eyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(methylthio)pyrimidine typically involves the bromination of 2-(methylthio)pyrimidine. One common method includes the reaction of 2-(methylthio)pyrimidine with bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as toluene or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
Medicinal Chemistry
Synthesis of Bioactive Molecules
One of the primary applications of 4-Bromo-2-(methylthio)pyrimidine lies in its role as a precursor in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases (CDKs) used in cancer treatment. The synthetic pathway involves several steps, including nucleophilic substitution reactions and cross-coupling techniques, which highlight the compound's versatility as a building block in drug development.
Kinase Inhibition
Research indicates that derivatives of this compound exhibit significant biological activities, particularly as kinase inhibitors. These compounds are essential in cancer therapy due to their ability to interfere with cell signaling pathways. Studies have demonstrated that modifications to the pyrimidine core can enhance inhibitory activity against specific kinases.
Chemical Reactivity and Transformations
This compound is characterized by its reactivity in various chemical transformations, making it suitable for diverse applications:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced with various nucleophiles, allowing for the synthesis of a wide range of derivatives.
- Cross-Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions, which are vital for constructing complex organic molecules.
Structure-Activity Relationship Studies
The unique combination of bromination and methylthio substitution allows researchers to explore the structure-activity relationships (SAR) of related compounds. By systematically modifying the pyrimidine ring or substituents, scientists can identify compounds with improved potency and selectivity towards biological targets .
Comparison with Similar Compounds
2-(Methylthio)pyrimidine: Lacks the bromine substituent, making it less reactive in certain cross-coupling reactions.
4-Chloro-2-(methylthio)pyrimidine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-Bromo-2-(methylthio)pyrimidine: Bromine is at the 5-position, leading to different chemical properties and reactivity.
Uniqueness: 4-Bromo-2-(methylthio)pyrimidine is unique due to the presence of both a bromine atom and a methylthio group, which allows for diverse chemical transformations and potential biological activities. Its reactivity in cross-coupling reactions and ability to form various substituted derivatives make it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
4-Bromo-2-(methylthio)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula , this compound features a pyrimidine ring substituted at the 4-position with a bromine atom and at the 2-position with a methylthio group. Its structure allows for various chemical transformations and interactions with biological targets, making it a candidate for further research and development.
The compound's reactivity is characterized by its ability to participate in numerous chemical transformations, which are pivotal for synthesizing analogs that may exhibit improved pharmacological profiles. Key reactions include:
- Nucleophilic substitutions due to the presence of the bromine atom.
- Formation of derivatives that can enhance biological activity, particularly as kinase inhibitors.
Biological Activities
Research indicates that this compound and its derivatives exhibit several biological activities, particularly in the context of cancer therapy and enzyme inhibition. Notable findings include:
- Kinase Inhibition : Compounds related to this compound have shown potential as kinase inhibitors, crucial in regulating cell signaling pathways involved in cancer progression. For instance, modifications to the pyrimidine core have been shown to enhance inhibitory activity against specific kinases, such as cyclin-dependent kinases (CDKs) .
- Antiviral Properties : Some derivatives have demonstrated antiviral activity, particularly against viruses like hepatitis C. This suggests a broader therapeutic potential beyond oncology .
Case Studies
- Inhibition of Cyclin-Dependent Kinases : A study highlighted that derivatives of this compound could effectively inhibit CDKs, leading to reduced cell proliferation in cancer cell lines. This inhibition is essential for developing targeted cancer therapies .
- Synthesis of Derivatives : Research focused on synthesizing various derivatives of this compound through different reaction pathways, including Suzuki coupling and nucleophilic substitutions, which resulted in compounds with enhanced biological activities .
Comparative Analysis
The following table summarizes key compounds related to this compound and their unique aspects:
Compound Name | Key Features | Unique Aspects |
---|---|---|
This compound | Bromine and methylthio substituents | Potential kinase inhibitor; versatile synthesis routes |
5-Bromo-2-methylpyrimidine | Methyl group at position 2; bromine at position 5 | Less explored in terms of biological activity |
4-Chloro-2-(methylthio)pyrimidine | Chlorine instead of bromine | Different reactivity profile due to chlorine's nature |
4-Iodo-2-(methylthio)pyrimidine | Iodine substitution | Higher reactivity; potential for diverse coupling |
5-Bromo-6-methylpyrimidin-4-one | Ketone functional group | Different reactivity; potential in medicinal chemistry |
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes or receptors. Binding affinity studies indicate that this compound can selectively inhibit certain kinases, disrupting their normal function and leading to therapeutic effects in cancer treatment .
Properties
IUPAC Name |
4-bromo-2-methylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSQAGYDWPPKPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671678 | |
Record name | 4-Bromo-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959236-97-6 | |
Record name | 4-Bromo-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-(methylsulfanyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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